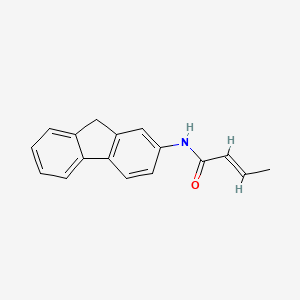
2-Crotonylaminofluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Crotonylaminofluorene is an organic compound with the molecular formula C17H15NO. It contains a total of 36 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide (aliphatic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Crotonylaminofluorene typically involves multi-step organic reactions. One common method is the acylation of 2-aminofluorene with crotonic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Crotonylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols
科学研究应用
2-Crotonylaminofluorene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of aromatic amides.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-Crotonylaminofluorene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The specific pathways and molecular targets involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
相似化合物的比较
Similar Compounds
2-Aminofluorene: A precursor to 2-Crotonylaminofluorene, known for its carcinogenic properties and use in laboratory research.
2-Acetylaminofluorene: A derivative of 2-aminofluorene, used as a biochemical tool in the study of carcinogenesis.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a crotonyl group attached to the aminofluorene moiety. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
60550-96-1 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC 名称 |
(E)-N-(9H-fluoren-2-yl)but-2-enamide |
InChI |
InChI=1S/C17H15NO/c1-2-5-17(19)18-14-8-9-16-13(11-14)10-12-6-3-4-7-15(12)16/h2-9,11H,10H2,1H3,(H,18,19)/b5-2+ |
InChI 键 |
MZIYPBJLPHWEJD-GORDUTHDSA-N |
手性 SMILES |
C/C=C/C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
规范 SMILES |
CC=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)




